3-Oxo-N-(prop-2-YN-1-YL)butanamide is an organic compound characterized by its unique structural features and functional groups. It is classified under the category of amides, specifically as a substituted butanamide due to the presence of a ketone and a propyne moiety. The compound's chemical formula is with a molecular weight of approximately 141.17 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The primary source for the information on 3-Oxo-N-(prop-2-YN-1-YL)butanamide includes chemical databases and literature that provide detailed descriptions of its properties, synthesis methods, and applications. Notable sources include ChemicalBook, BenchChem, and Chemsrc, which offer comprehensive data on chemical compounds.
3-Oxo-N-(prop-2-YN-1-YL)butanamide is classified as a ketone and an amide due to the presence of both a carbonyl group (C=O) and an amine group (N). It falls under the broader category of organic compounds used in various chemical reactions and applications.
The synthesis of 3-Oxo-N-(prop-2-YN-1-YL)butanamide typically involves a reaction between 3-oxobutanoyl chloride and propargylamine. The reaction is facilitated by the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid generated during the process. The reaction conditions generally require stirring at room temperature for several hours to ensure complete conversion of reactants to the desired product.
Industrial production may employ continuous flow reactors for optimized yield and purity, utilizing automated systems to maintain precise reaction conditions.
The compound exhibits a characteristic carbonyl group adjacent to an amine group, contributing to its reactivity in various chemical processes.
3-Oxo-N-(prop-2-YN-1-YL)butanamide participates in several chemical reactions typical for amides and ketones. Common reactions include:
The specific reaction pathways depend on the conditions applied (e.g., temperature, solvent) and the presence of catalysts or additional reagents that may influence the outcome .
The mechanism of action for 3-Oxo-N-(prop-2-YN-1-YL)butanamide primarily involves its ability to act as a nucleophile due to the electron-rich nitrogen atom in the amide group. This allows it to participate in various nucleophilic addition reactions with electrophiles, leading to diverse synthetic pathways.
In typical reactions:
Relevant data from chemical databases indicate that while some properties are not explicitly listed, they can be inferred based on similar compounds in literature .
3-Oxo-N-(prop-2-YN-1-YL)butanamide has potential applications in:
Research into this compound continues to explore its utility across various scientific disciplines, particularly focusing on its reactivity and potential therapeutic applications .
Alzheimer’s disease (AD) exemplifies a neurodegenerative condition with a multifactorial etiology, characterized by intertwined pathological processes including amyloid-β (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, neuroinflammation, and calcium dyshomeostasis. Traditional single-target therapies (e.g., acetylcholinesterase inhibitors like donepezil or NMDA antagonists like memantine) offer only symptomatic relief without halting disease progression. The limitations of this approach are evident in clinical trials where monoclonal antibodies targeting Aβ alone showed insufficient efficacy [1] [2]. Consequently, multitarget directed ligands (MTDLs) have emerged as a strategic solution to simultaneously modulate multiple pathological cascades. The design of MTDLs leverages molecular hybridization—combining pharmacophores with complementary bioactivities into a single entity. For example, dihydropyridine (DHP) calcium channel blockers fused with propargylamine-based electrophilic motifs yield compounds that inhibit calcium influx, activate antioxidant pathways, and block cathepsin S [1] [4]. This approach addresses AD’s complexity more holistically than combination therapies, reducing pill burden and pharmacokinetic interactions [7].
Table 1: Single-Target vs. MTDL Approaches in AD Drug Development
Approach | Key Limitations | MTDL Advantages |
---|---|---|
Acetylcholinesterase Inhibitors | Symptomatic relief only; no disease modification | Synergistic targeting of Aβ/tau pathology |
Amyloid-β Monoclonals | Limited efficacy in late-stage trials | Combined antioxidant/metal chelation activity |
NMDA Antagonists | Marginal cognitive benefits | Calcium channel blockade + protease inhibition |
Voltage-gated calcium channels (VGCCs), particularly L-type channels, are pivotal in AD pathogenesis. Elevated intracellular calcium levels trigger mitochondrial dysfunction, promoting reactive oxygen species (ROS) overproduction and activating kinases that hyperphosphorylate tau proteins—culminating in neurofibrillary tangles (NFTs) [1] [4]. Calcium dyshomeostasis also stimulates β-secretase (BACE-1) activity, accelerating Aβ peptide generation from amyloid precursor protein (APP) [1]. Dihydropyridine (DHP)-based calcium channel blockers (e.g., nifedipine) inspired the integration of calcium antagonism into MTDL design. Compound 4i—a novel DHP derivative—exhibits potent VGCC blockade, reducing Aβ42 production by >40% and tau phosphorylation by 30% in vitro [1]. This dual interference disrupts the calcium-Aβ-tau cycle, where calcium influx promotes Aβ aggregation, and Aβ oligomers further dysregulate calcium channels [1] [4]. Structural optimization of DHPs within MTDLs focuses on substituents that enhance blood-brain barrier permeability while retaining high-voltage-dependent channel inhibition [1].
Table 2: Calcium Dysregulation in AD Pathological Pathways
Calcium-Mediated Pathway | Pathological Consequence | MTDL Intervention |
---|---|---|
β-Secretase (BACE-1) activation | Increased Aβ peptide production | DHP-mediated calcium channel blockade |
GSK-3β kinase activation | Tau hyperphosphorylation → NFTs | Reduced p-tau via calcium influx inhibition |
Mitochondrial permeability transition | ROS overproduction → Oxidative stress | Preservation of mitochondrial integrity |
Oxidative stress is a core AD hallmark driven by mitochondrial dysfunction, neuroinflammation, and metal ion dyshomeostasis. The Keap1-Nrf2-ARE pathway regulates endogenous antioxidant defenses. Under basal conditions, Nrf2 is sequestered by Keap1 and degraded. Electrophilic stressors (e.g., ROS) modify Keap1 cysteine residues, enabling Nrf2 translocation to the nucleus and binding to antioxidant response elements (ARE), initiating transcription of >250 cytoprotective genes (e.g., heme oxygenase-1, NADPH quinone oxidoreductase) [3] [5]. In AD models, Nrf2 pathway dysregulation exacerbates neuronal vulnerability to oxidative damage. Propargylamine moieties—inspired by selegiline and rasagiline—activate Nrf2 nuclear translocation. Compound 4i incorporates this motif, demonstrating robust radical-scavenging capacity in oxygen radical absorbance capacity (ORAC) assays (Trolox equivalents >2.5) and elevating ARE-driven gene expression by 3-fold in neuronal cultures [1] [3]. This dual antioxidant mechanism (direct ROS scavenging + Nrf2-mediated transcriptional activation) mitigates lipid peroxidation and protein carbonylation in AD brains more effectively than single-target antioxidants [5].
Table 3: Nrf2-ARE Pathway Targets in AD
Nrf2-Induced Gene | Protective Function | Impact in AD |
---|---|---|
Heme oxygenase-1 (HO-1) | Degrades pro-oxidant heme to biliverdin | Reduces hippocampal oxidative damage |
Glutamate-cysteine ligase (GCL) | Increases glutathione synthesis | Restores neuronal redox balance |
NADPH quinone oxidoreductase 1 (NQO1) | Detoxifies quinones and catechols | Prevents proteotoxicity in Aβ-rich environments |
Cathepsin S (Cat S), a lysosomal cysteine protease, is overexpressed in AD brains and colocalizes with Aβ plaques in the hippocampus and temporal cortex. It promotes tau aggregation by truncating tau proteins at neutral pH, generating aggregation-prone fragments that accelerate neurofibrillary tangle formation [1] [9]. Cat S also processes major histocompatibility complex (MHC) class II molecules, amplifying neuroinflammation via microglial activation [1]. Irreversible Cat S inhibitors incorporate electrophilic warheads (e.g., propargyl amides) that covalently modify the enzyme’s catalytic cysteine residue. Compound 4i—featuring a propargylamide group—achieves sub-micromolar Cat S inhibition (IC₅₀ = 0.8 μM), reducing tau truncation by 60% in cellular models [1]. This directly contrasts with non-electrophilic inhibitors, which show weaker binding and transient effects. Importantly, Cat S inhibition does not broadly impair lysosomal function, as selectivity over cathepsins B/L exceeds 20-fold [1]. This specificity minimizes off-target effects while disrupting tau pathology at its nucleation stage.
Table 4: Cathepsin S in AD Pathogenesis and Inhibition
Cathepsin S Function | AD Pathological Role | Therapeutic Outcome of Inhibition |
---|---|---|
Tau truncation at N-terminus | Generates aggregation-prone tau fragments | Reduces neurofibrillary tangle density |
MHC-II processing in microglia | Amplifies neuroinflammation | Attenuates cytokine release (e.g., IL-1β, TNF-α) |
Aβ degradation interference | Promotes amyloid plaque stability | Lowers insoluble Aβ42 deposition |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2